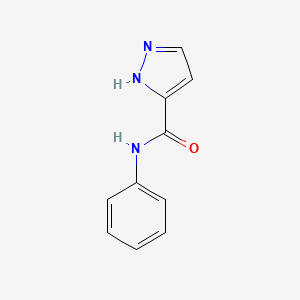

N-phenyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

N-fenil-1H-pirazol-3-carboxamida es un compuesto orgánico que pertenece a la clase de las anilidas aromáticas. Se caracteriza por un anillo de pirazol sustituido con un grupo fenilo y un grupo carboxamida. Este compuesto ha despertado interés debido a sus diversas aplicaciones en diversos campos, incluida la química, la biología y la medicina .

Análisis Bioquímico

Biochemical Properties

N-phenyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer research. Additionally, this compound interacts with various other biomolecules, influencing their activity and stability.

Cellular Effects

This compound has been shown to impact various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These effects are particularly relevant in the context of cancer research, where controlling cell growth is crucial.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues . For example, binding to plasma proteins can affect its distribution in the bloodstream and its ability to reach target cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in inhibiting CDK2 activity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-fenil-1H-pirazol-3-carboxamida generalmente implica la ciclización de derivados de hidrazina con β-dicetonas o compuestos carbonílicos α, β-insaturados. Un método común incluye la reacción de fenilhidrazina con acetoacetato de etilo, seguida de ciclización y posterior amidación para producir el compuesto deseado .

Métodos de producción industrial

La producción industrial de N-fenil-1H-pirazol-3-carboxamida a menudo emplea rutas sintéticas escalables que utilizan materiales de partida rentables y fácilmente disponibles. Se ha informado que el uso de catalizadores heterogéneos, como Amberlyst-70, mejora la eficiencia y la eco-amigabilidad del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

N-fenil-1H-pirazol-3-carboxamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila y nucleófila son comunes, con reactivos como halógenos o agentes alquilantes.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados halogenados o productos alquilados.

Aplicaciones Científicas De Investigación

N-fenil-1H-pirazol-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como inhibidor enzimático y su papel en diversas vías bioquímicas.

Medicina: Explorado por sus propiedades antiinflamatorias, anticancerígenas y antimicrobianas.

Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción de N-fenil-1H-pirazol-3-carboxamida implica su interacción con objetivos moleculares específicos, como la cinasa dependiente de ciclina 2. Esta interacción puede inhibir la actividad de la enzima, lo que lleva a varios efectos biológicos, incluida la detención del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

- N-fenil-1H-pirazol-5-carboxamida

- N-bencil-1H-pirazol-3-carboxamida

- N-fenil-1H-pirazol-4-carboxamida

Unicidad

N-fenil-1H-pirazol-3-carboxamida es único debido a su patrón de sustitución específico en el anillo de pirazol, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos, exhibe un espectro diferente de actividad y selectividad hacia varios objetivos moleculares .

Actividad Biológica

N-phenyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound has been associated with several biological activities, including:

- Antidiabetic Effects : Research indicates that derivatives of this compound can enhance glucose-stimulated insulin secretion (GSIS) through the activation of pancreatic and duodenal homeobox 1 (PDX-1), which is crucial for insulin expression in pancreatic β-cells .

- Anti-inflammatory Properties : Compounds related to this compound have shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting potential applications in treating inflammatory diseases .

- Antinecroptotic Activity : Recent studies have demonstrated that certain derivatives exhibit high antinecroptotic activity, indicating their potential in preventing cell death under pathological conditions .

The mechanisms underlying the biological activities of this compound include:

- Phosphorylation of Key Proteins : The compound has been observed to phosphorylate various proteins involved in cell cycle regulation and DNA repair, including CDK2 and BRCA2. This phosphorylation plays a role in modulating cellular proliferation and apoptosis .

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes such as xanthine oxidase, which is involved in oxidative stress pathways. The inhibition leads to reduced oxidative damage within cells .

- Regulation of Insulin Signaling : By affecting the ubiquitination process related to insulin receptor substrates, the compound enhances glucose uptake in muscle cells, highlighting its potential role in diabetes management .

Table 1: Summary of Biological Activities

| Activity Type | IC50 Values | Reference |

|---|---|---|

| Antidiabetic | 26 (enhancement of GSIS) | |

| Anti-inflammatory | IC50 = 0.5 nM (necrosis) | |

| Xanthine Oxidase Inhibition | IC50 = 10.75 µM |

Case Study: Antidiabetic Effects

A study focused on the synthesis and evaluation of various pyrazole derivatives showed that one derivative significantly enhanced GSIS by activating PDX-1. This was confirmed through both in vitro assays and protein expression analysis, indicating a promising avenue for diabetes treatment .

Case Study: Anti-inflammatory Activity

In a mouse model of acetaminophen-induced acute liver injury, a derivative of this compound exhibited protective effects at a dosage of 40 mg/kg. The study highlighted the compound's ability to reduce inflammatory markers and improve liver function tests, suggesting its therapeutic potential in liver diseases .

Propiedades

IUPAC Name |

N-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZYZYFPPQOFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124828-46-2 | |

| Record name | N-Phenyl-1H-pyrazole-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124828462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4UGM0L6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings regarding the biological activity of N-phenyl-1H-pyrazole-3-carboxamide and its metal complexes?

A1: The research primarily focused on the antifungal and genotoxicity properties of this compound (specifically, 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, referred to as L1 in the study) and its nickel(II) complex. The study found that both L1 and its nickel complex exhibited antifungal activity, but the complex showed increased genotoxicity compared to the free ligand []. This suggests that complexation with metals can significantly alter the biological profile of this class of compounds.

Q2: Were there any structural insights gained from the study regarding this compound and its metal complex?

A2: Yes, the study utilized X-ray crystallography to determine the solid-state structure of the nickel(II) complex formed with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide []. The analysis revealed that the nickel ion coordinates with two molecules of the ligand, forming a mononuclear complex. This structural information can be valuable for understanding the coordination chemistry of this class of compounds and may guide future development of metal-based therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.